N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethyl)ethanediamide
Description
N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethyl)ethanediamide is a diamide derivative featuring two distinct moieties:
- 2,3-Dihydro-1,4-benzodioxin-6-yl: A bicyclic ether known for enhancing metabolic stability and bioavailability in medicinal chemistry .
- 2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethyl: An imidazo-thiazole group, which is associated with diverse biological activities, including kinase inhibition and antimicrobial effects .
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c22-15(18-4-3-12-10-21-5-8-26-17(21)20-12)16(23)19-11-1-2-13-14(9-11)25-7-6-24-13/h1-2,9-10H,3-8H2,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTGYCBHENLEKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)CCNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethyl)ethanediamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by reacting catechol with ethylene glycol in the presence of an acid catalyst.
Synthesis of the Imidazothiazole Moiety: This involves the cyclization of appropriate thioamide and diamine precursors under controlled conditions.
Coupling Reaction: The final step involves coupling the benzodioxin and imidazothiazole intermediates using a suitable linker, such as ethanediamide, under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.
Reduction: The imidazothiazole moiety can be reduced under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced imidazothiazole derivatives.
Substitution: Various substituted amides or thioamides.
Scientific Research Applications
N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin ring may interact with hydrophobic pockets, while the imidazothiazole moiety could form hydrogen bonds with active site residues. This dual interaction can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Structural Analogs
Ethanediamide Derivatives
BG15695 (N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]ethanediamide)
- Structural Differences: Replaces the imidazo-thiazole group with a thiophene and dimethylamino substituent.
- Activity: No biological data are reported, but the thiophene moiety is often linked to anti-inflammatory or antiviral activity .
- Key Insight : The ethanediamide backbone facilitates modular substitution, allowing optimization for target selectivity.
Sulfonamide Derivatives
N-(2-Bromoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5a)
- Activity : Antibacterial against E. coli (IC₅₀: 9.22 ± 0.70 μg mL⁻¹) and S. typhi .
- Comparison : The sulfonamide group enhances antibacterial potency but may reduce solubility compared to diamides.
N-(3-Phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5c)
Acetamide Derivatives
2-[2,3-Dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(substituted-phenyl)acetamides (7a–l)
Data Table: Structural and Pharmacological Comparison
Key Findings
Structural Flexibility : The 2,3-dihydro-1,4-benzodioxin core is versatile, enabling integration into sulfonamides, acetamides, and diamides for diverse targets.
Substituent Impact :
- Imidazo-thiazole : Likely enhances kinase or antimicrobial activity but requires empirical validation.
- Sulfonamides : Improve antibacterial potency but may suffer from solubility issues.
- Bulky Groups (e.g., phenylpropyl) : Enhance enzyme inhibition but reduce antibacterial spectrum.
Therapeutic Potential: The target compound’s imidazo-thiazole group positions it as a candidate for antiviral or anticancer research, though direct evidence is lacking.
Biological Activity
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethyl)ethanediamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound features a complex structure that combines a benzodioxane moiety with an imidazo[2,1-b][1,3]thiazole group. This unique combination is hypothesized to contribute to its biological activities.
1. Enzyme Inhibition
Recent research has indicated that compounds similar to this compound exhibit significant enzyme inhibitory properties. Specifically:
- Alpha-glucosidase Inhibition : This enzyme is crucial in carbohydrate metabolism. Compounds with the benzodioxane structure have shown substantial inhibitory effects against yeast alpha-glucosidase, suggesting potential applications in managing Type 2 Diabetes Mellitus (T2DM) .
- Acetylcholinesterase Inhibition : Some derivatives have also demonstrated weak inhibitory activity against acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment .
2. Antiproliferative Activity
The compound's structural components suggest potential anticancer properties. Similar compounds have been tested for antiproliferative effects on various human cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 (Colorectal Carcinoma) | 0.4 |
| Compound B | LN-229 (Glioblastoma) | 0.7 |
| Compound C | NCI-H460 (Lung Carcinoma) | 21 |
These results indicate that modifications to the benzodioxane structure can enhance the antiproliferative efficacy against specific cancer types .
3. Antimicrobial Activity
While the primary focus has been on enzyme inhibition and anticancer activity, some derivatives have also shown moderate antibacterial properties. For instance, compounds similar to the target molecule exhibited activity against E. coli with minimum inhibitory concentrations (MIC) ranging around 32 µM .
Case Studies and Research Findings
A comprehensive study synthesized various derivatives of the benzodioxane moiety and assessed their biological activities:
- Synthesis : The synthesis involved reacting 2,3-dihydrobenzo[1,4]-dioxin derivatives with different acetamides under alkaline conditions to yield multiple new compounds .
- Biological Evaluation : The synthesized compounds were screened for their enzyme inhibition capabilities and antiproliferative effects across several cancer cell lines. The findings highlighted that certain substitutions significantly enhanced biological activity compared to parent compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethyl)ethanediamide?
- Methodology : Multi-step synthesis involving heterocyclization and amidation. Key intermediates (e.g., imidazo[2,1-b][1,3]thiazole derivatives) can be synthesized via cyclization of thioamides in acidic conditions, followed by coupling with dihydrobenzodioxin fragments using carbodiimide-based reagents. Reaction optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF) and temperature (293–298 K) to improve yield .
- Critical Parameters : Monitor reaction progress via TLC (chloroform:acetone, 3:1) and confirm intermediate purity via melting point analysis .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- 1H/13C NMR : Assign signals for benzodioxin (δ ~6.8–7.2 ppm) and imidazothiazole (δ ~7.5–8.5 ppm) protons, with coupling constants (J) resolving substituent orientation .
- IR Spectroscopy : Identify carbonyl (ν ~1640–1670 cm⁻¹) and aromatic C-H (ν ~3000–3100 cm⁻¹) stretches .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns using FAB or ESI sources .
Q. How to determine solubility and stability under experimental conditions?
- Methodology : Conduct solubility screens in polar (DMSO, ethanol) and nonpolar solvents (chloroform). Stability is assessed via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced Research Questions
Q. How to resolve contradictions in spectral data during structural elucidation?
- Methodology : Cross-validate using X-ray crystallography for absolute configuration (e.g., co-crystal analysis with intermediates) . Computational tools (e.g., DFT calculations) predict NMR/IR spectra for comparison with experimental data .
- Case Study : Inconsistent NOESY correlations may arise from dynamic rotational isomerism; variable-temperature NMR (VT-NMR) can clarify conformational exchange .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Methodology :
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2^k) to test variables like catalyst loading, solvent ratio, and reaction time. For example, sulfuric acid concentration in cyclization steps significantly impacts yield (97% vs. <50% in suboptimal conditions) .
- In Situ Monitoring : Use ReactIR or inline NMR to track intermediate formation and adjust conditions dynamically .
Q. How to investigate the compound’s reactivity in heterocyclization mechanisms?
- Methodology :
- Intermediate Trapping : Quench reactions at timed intervals (e.g., 15 min, 1 hr) to isolate and characterize transient species (e.g., thioamide intermediates) via LC-MS .
- Kinetic Studies : Measure rate constants under varying temperatures to propose Arrhenius-based mechanisms. For example, cyclization activation energy (Ea) can be derived from Eyring plots .
Methodological Recommendations
- Contradiction Analysis : Use tiered validation (e.g., orthogonal spectroscopy, crystallography) to address conflicting data .
- AI-Driven Optimization : Implement reaction path search algorithms (e.g., quantum chemical calculations) to predict optimal conditions and reduce trial-and-error experimentation .
- Safety Protocols : Adhere to lab safety standards (e.g., Chemical Hygiene Plan) for handling reactive intermediates and hazardous reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
